molecular formula C8H12BNO3 B3027525 (2-Isopropoxypyridin-4-yl)boronic acid CAS No. 1314239-18-3

(2-Isopropoxypyridin-4-yl)boronic acid

Cat. No.: B3027525
CAS No.: 1314239-18-3
M. Wt: 181.00
InChI Key: KXFOVGZGIPWHTK-UHFFFAOYSA-N
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Description

(2-Isopropoxypyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an isopropoxy group at the 2-position

Mechanism of Action

Target of Action

The primary target of (2-Isopropoxypyridin-4-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

They are considered bioisosteres of carboxylic acids , suggesting they may have similar pharmacokinetic properties.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, certain boronic acids, including cyclobutylboronic acid, are known to decompose in air . Furthermore, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that it can be carried out in a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropoxypyridin-4-yl)boronic acid typically involves the Miyaura borylation reaction. This process uses bis(pinacolato)diboron and an appropriate pyridine derivative under palladium catalysis. The reaction conditions often include a base such as potassium acetate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Isopropoxypyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., DMF or THF).

    Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), and solvent (e.g., dichloromethane).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products Formed:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Chan-Lam Coupling: Amino or alkoxy derivatives.

    Oxidation: Phenol derivatives.

Comparison with Similar Compounds

  • Phenylboronic acid
  • (4-Methoxyphenyl)boronic acid
  • (2-Pyridyl)boronic acid

Comparison: (2-Isopropoxypyridin-4-yl)boronic acid is unique due to the presence of the isopropoxy group, which can influence its reactivity and binding properties. Compared to phenylboronic acid and (4-Methoxyphenyl)boronic acid, the pyridine ring in this compound provides additional sites for interaction and potential hydrogen bonding. This can enhance its utility in specific applications, such as enzyme inhibition and receptor modulation .

Biological Activity

(2-Isopropoxypyridin-4-yl)boronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C11H14BNO3
CAS Number: 1692-15-5
Molecular Weight: 221.04 g/mol
Log P (octanol-water partition coefficient): -0.24 to -1.39 (indicating moderate hydrophilicity) .

Boronic acids, including this compound, are known to interact with various biological targets. They can inhibit enzymes such as serine proteases and are involved in the modulation of signaling pathways related to cancer and diabetes . The interaction with insulin has been particularly noted, where boronic acids can stabilize insulin and enhance its activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells. The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range, indicating significant potency .

Cell Line IC50 (μM) Effect
4T1 Breast Cancer0.1969Cytotoxicity
C2C12 Myoblasts0.2251Slight decrease in cell number

The selectivity of this compound for cancer cells over non-cancerous cells suggests a targeted mechanism that could minimize side effects in therapeutic applications .

Antitubercular Activity

In addition to its anticancer properties, this compound has shown promising results against Mycobacterium tuberculosis. Compounds derived from this structure have been tested for their ability to inhibit bacterial growth, with some derivatives demonstrating significant activity at low concentrations .

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluated the effects of various boronic acid derivatives on cell viability across different cancer cell lines. The findings indicated that this compound was particularly effective against breast cancer models, supporting its potential as a therapeutic agent .
  • Insulin Interaction Studies : Computational models have been developed to study the interaction between boronic acids and insulin. These studies suggest that this compound could enhance insulin stability and bioactivity, making it a candidate for diabetes treatment .

Properties

IUPAC Name

(2-propan-2-yloxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-6(2)13-8-5-7(9(11)12)3-4-10-8/h3-6,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFOVGZGIPWHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246508
Record name B-[2-(1-Methylethoxy)-4-pyridinyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314239-18-3
Record name B-[2-(1-Methylethoxy)-4-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314239-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-(1-Methylethoxy)-4-pyridinyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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